molecular formula C16H26O B14317116 7,10,13-Hexadecatrienal CAS No. 112209-65-1

7,10,13-Hexadecatrienal

Cat. No.: B14317116
CAS No.: 112209-65-1
M. Wt: 234.38 g/mol
InChI Key: USMAGXMGZXKLHT-UHFFFAOYSA-N
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Description

7,10,13-Hexadecatrienal is an organic compound with the molecular formula C16H26O. It is a long-chain aldehyde characterized by the presence of three conjugated double bonds at positions 7, 10, and 13. This compound is known for its distinctive seaweed-like odor and is found in the essential oils of certain marine algae .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10,13-Hexadecatrienal involves several key steps, including Grignard coupling, catalytic hydrogenation, and oxidation. The process begins with the coupling of THP ether with 2-pentynyl bromide using a Grignard reagent. This is followed by catalytic hydrogenation with the Lindlar catalyst and oxidation with Dess–Martin periodinane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of Grignard reagents, catalytic hydrogenation, and oxidation are common in industrial organic synthesis.

Chemical Reactions Analysis

Types of Reactions

7,10,13-Hexadecatrienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The double bonds in the compound can undergo substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 7,10,13-Hexadecatrienoic acid.

    Reduction: 7,10,13-Hexadecatrienol.

Scientific Research Applications

7,10,13-Hexadecatrienal has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,10,13-Hexadecatrienal involves its interaction with specific molecular targets. In the case of its role as a sex pheromone, it binds to olfactory receptors in the male moths, triggering a behavioral response . The exact molecular pathways involved in its other applications are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,10,13-Hexadecatrienal is unique due to its specific double bond positions and its role as a sex pheromone component in certain moth species. Its distinctive odor also sets it apart from other similar compounds .

Properties

IUPAC Name

hexadeca-7,10,13-trienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,6-7,9-10,16H,2,5,8,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMAGXMGZXKLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339450
Record name 7,10,13-Hexadecatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112209-65-1
Record name 7,10,13-Hexadecatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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